Chemical Structure, Synthesis, and Molecular Characteristics of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
Chemical Structure, Synthesis, and Molecular Characteristics of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
Executive Summary
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide (commonly referred to as 4'-nitrobenzoylacetanilide) is a highly versatile
Molecular Architecture and Physicochemical Properties
The molecular framework of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can be divided into three distinct functional domains:
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The Benzoyl Moiety: Provides lipophilicity and serves as an electrophilic center during cyclization reactions.
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The
-Keto Amide Core: The central linkage is the reactive heart of the molecule. The methylene protons are highly acidic due to the electron-withdrawing nature of the adjacent carbonyls, leading to a dynamic keto-enol tautomerism . In non-polar environments, the enol form is often stabilized via intramolecular hydrogen bonding. -
The 4-Nitrophenyl Group: The strong electron-withdrawing nitro (
) group at the para position significantly depletes electron density from the amide nitrogen, altering the compound's pKa and influencing its biological binding affinity.
Quantitative Molecular Data
To facilitate precise stoichiometric calculations and analytical validation, the core physicochemical properties are summarized below, corroborated by the PubChemLite database[1].
| Property | Value |
| IUPAC Name | N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide |
| Common Synonyms | 4'-Nitrobenzoylacetanilide |
| Molecular Formula | |
| Molecular Weight | 284.27 g/mol |
| Monoisotopic Mass | 284.0797 Da |
| Hydrogen Bond Donors | 1 (Amide NH) |
| Hydrogen Bond Acceptors | 4 (Carbonyls, Nitro oxygens) |
Thermodynamic Causality in Synthetic Design
The synthesis of benzoylacetanilides is typically achieved via the amidation of ethyl benzoylacetate with an aniline derivative[2]. However, 4-nitroaniline is an exceptionally poor nucleophile . The strong resonance and inductive electron-withdrawing effects of the para-nitro group delocalize the lone pair on the amine nitrogen, drastically increasing the activation energy required for nucleophilic attack on the ester carbonyl.
Expert Causality & Strategic Choices: To overcome this kinetic barrier, the reaction cannot be run at room temperature. It requires elevated thermal energy (refluxing toluene or xylene at 110–140 °C) and a catalyst (such as sodium ethoxide) to increase the electrophilicity of the ester[3]. Furthermore, the amidation is a thermodynamically reversible equilibrium. According to Le Chatelier’s principle, the continuous removal of the ethanol byproduct is mandatory to drive the reaction to completion. This is practically achieved using a Dean-Stark apparatus or fractional distillation.
Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system, ensuring that intermediate steps are verified before proceeding, thereby preventing the propagation of errors.
Step 1: Reaction Assembly
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap attached to a reflux condenser, combine ethyl benzoylacetate (1.0 equivalent, 50 mmol) and 4-nitroaniline (1.0 equivalent, 50 mmol).
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Add 100 mL of anhydrous toluene as the high-boiling solvent.
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Introduce a catalytic amount of sodium ethoxide (0.1 equivalents, 5 mmol) to activate the ester.
Step 2: Execution and Equilibrium Shifting
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Heat the reaction mixture to reflux (approx. 110–115 °C).
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In-Process Control (IPC): Monitor the Dean-Stark trap. The accumulation of ethanol (often forming an azeotrope with toluene) provides visual confirmation that the tetrahedral intermediate is collapsing and the forward reaction is occurring.
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Continue refluxing for 6–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the bright yellow 4-nitroaniline spot validates reaction completion.
Step 3: Workup and Purification
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Cool the mixture to room temperature. The target compound may begin to precipitate due to reduced solubility.
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Partition the mixture with 10% aqueous HCl (3 × 50 mL) to neutralize the catalyst and extract any unreacted trace aniline.
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Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Recrystallize the crude solid from hot ethanol to yield pure N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide.
Workflow and mechanism for the synthesis of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide.
Spectroscopic Validation Framework
To confirm the structural integrity of the synthesized product, the following multi-modal spectroscopic signatures must be verified:
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H NMR (in
or DMSO- ): The success of the reaction is definitively proven by the absence of the ethyl ester signals (a quartet near 4.2 ppm and a triplet near 1.3 ppm). The product will display a characteristic singlet at ~4.1 ppm representing the active methylene protons ( ) of the keto form. If the enol form is present, a vinylic proton will appear near 5.8 ppm . The highly deshielded amide proton ( ) will appear as a broad singlet ppm. -
Infrared (IR) Spectroscopy: Look for dual carbonyl stretches: the ketone
at ~1680 cm and the amide (Amide I band) at ~1655 cm . The nitro group will present strong asymmetric and symmetric stretching bands at ~1520 cm and ~1350 cm , respectively. -
Mass Spectrometry (ESI-MS): The molecular ion peak should be observed at m/z 284.07
or 285.08 , confirming the exact mass of the target compound.
Applications in Advanced Therapeutics
The primary utility of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide lies in its role as a precursor for Knorr quinoline synthesis . By subjecting this compound to strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid), it undergoes intramolecular cyclization to form 4-phenylquinolin-2(1H)-one derivatives.
As documented in recent oncological studies, these quinolinone scaffolds act as potent antimitotic agents. They function by binding to the colchicine site on tubulin, thereby inducing cell cycle arrest at the G2/M phase and triggering apoptosis in various human tumor cell lines (such as HL-60 and H460) [3]. The para-nitro substitution specifically modulates the electronic landscape of the resulting quinoline, often enhancing its binding affinity within the hydrophobic pockets of target kinases.
References
- Title: 3'-nitro-2-benzoylacetanilide (C15H12N2O4)
- Title: 2-Benzoylacetanilide Synthesis and Protocols Source: Benchchem URL
- Title: Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)
